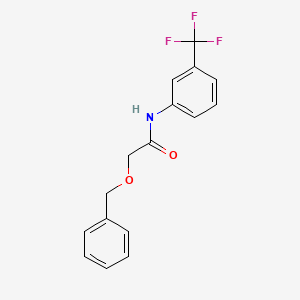
2-Benzyloxy-N-(3-trifluoromethyl-phenyl)-acetamide
Número de catálogo B8351046
Peso molecular: 309.28 g/mol
Clave InChI: DFTYSSIPXNNJKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07816353B2
Procedure details


To a 500 mL round-bottomed flask was added benzyloxyacetic acid (4.80 g, 28.9 mmol, 1.0 eq.), EDC (8.30 g, 43.3 mmol, 1.5 eq.), HOBt (5.85 g, 43.3 mmol, 1.5 eq.), and DMF (200 mL). N-methylmorpholine (6.5 mL, 57.7 mmol, 2.0 eq.) was added and the mixture was stirred at room temperature for 30 min. 3-Trifluoromethylaniline (6.12 mL, 49.1 mmol, 1.7 eq.) was added and the reaction mixture was stirred overnight at room temperature. The reaction mixture was diluted with EtOAc (500 mL) and then washed with H2O (1×100 mL), 10% aqueous LiCl (3×100 mL), H2O (1×100 mL), and brine (1×50 mL). The combined aqueous phases were extracted with EtOAc (3×75 mL). The organic phases were combined, dried over anhydrous sodium sulfate, filtered, and concentrated to give an oil which was used in the next step without further purification. LC/MSD (HP Series 1100 MSD) Expected MW: 309.10, Observed M+H, 310.1, Retention time: 1.67. 1H-NMR, DMSO-d6, Varian 400 MHz δ 10.15 (s, 1H), 8.13 (s, 1H), 7.86 (d, 1H), 7.54 (t, 1H), 7.39-6.72 (m, 5H) 5.55 (s, 1H), 4.62 (s, 2H), 4.12 (s, 2H) ppm.







Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][C:10]([OH:12])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1.[F:34][C:35]([F:44])([F:43])[C:36]1[CH:37]=[C:38]([CH:40]=[CH:41][CH:42]=1)[NH2:39]>CCOC(C)=O.CN(C=O)C>[CH2:1]([O:8][CH2:9][C:10]([NH:39][C:38]1[CH:40]=[CH:41][CH:42]=[C:36]([C:35]([F:34])([F:43])[F:44])[CH:37]=1)=[O:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OCC(=O)O
|
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)Cl
|
|
Name
|
|
|
Quantity
|
5.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
6.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
6.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(N)C=CC1)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O (1×100 mL), 10% aqueous LiCl (3×100 mL), H2O (1×100 mL), and brine (1×50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous phases were extracted with EtOAc (3×75 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was used in the next step without further purification
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OCC(=O)NC1=CC(=CC=C1)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
